4-amino-N-(2,4-dichlorophenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichloroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-amino-N-(2,4-dichlorophenyl)benzamide has several scientific research applications:
Anticonvulsant Activity: The compound shows potential in anticonvulsant activity and has been evaluated in various models.
Antimicrobial and Antipathogenic Properties: Derivatives of this compound have demonstrated significant antimicrobial properties against bacterial strains.
Crystal Structure Analysis: Detailed studies on the crystal structure provide insights into the dihedral angles and orientation of functional groups.
Interaction with Insect Pests: Research has explored its use in controlling insect pests, focusing on progeny reduction and mortality.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amide group forms hydrogen bonds, which play a crucial role in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, such as anticonvulsant or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2,5-dichlorophenyl)benzamide: Similar structure but with a different position of the chlorine atoms.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Different substituents on the benzamide core.
Uniqueness
4-amino-N-(2,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring contributes to its distinct properties compared to other benzamide derivatives .
Properties
IUPAC Name |
4-amino-N-(2,4-dichlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCHLWKFUWHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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